molecular formula C17H22N2O2S B2525650 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865180-76-3

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2525650
CAS No.: 865180-76-3
M. Wt: 318.44
InChI Key: YHYJVSOJZRZQPM-VLGSPTGOSA-N
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Description

The closest compound I found is "3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide" . It’s a chemical with the molecular formula C12H15BrN2OS .


Synthesis Analysis

While specific synthesis information for your compound is not available, a related compound, 6-bromobenzo[d]thiazol-2(3H)-one, has been used in the synthesis of 1,2,3-triazole derivatives . This process involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of the related compound “3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is not explicitly provided in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound “3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” are not explicitly provided in the sources .

Scientific Research Applications

Cystic Fibrosis Therapy

One notable application is in the development of correctors for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The synthesis and evaluation of bithiazole analogues have shown significant effects on corrector activity, highlighting the potential for these compounds in cystic fibrosis therapy. For example, constraining the bithiazole tether in the s-cis conformation improved corrector activity, indicating the critical role of heteroatom placement and conformational preferences in enhancing the therapeutic potential of these compounds (Yu et al., 2008).

Chemical Synthesis Techniques

Another area of application is in chemical synthesis techniques, where the properties of pivalamide derivatives have been explored for hydrolysis reactions. A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been discovered, facilitating the hydrolysis of pivalamido groups to afford the corresponding amine. This technique offers a convenient approach to modifying chemical structures for further applications (Bavetsias, Henderson, & McDonald, 2004).

Antimicrobial and Anticancer Activity

Thiazolides, a novel class of anti-infectious agents, have been studied for their activity against intestinal pathogens and in colon cancer cells. The interaction with specific enzymes, such as glutathione S-transferase, is required for thiazolide-induced apoptosis in colorectal tumor cells, suggesting a distinct molecular target in pathogens and cancer cells. This dual activity highlights the versatility of thiazolide derivatives in both antimicrobial and anticancer applications (Brockmann et al., 2014).

Cytotoxicity and Antimicrobial Effects

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have shown significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of certain bacteria and fungi. This indicates their potential as leads for the development of new anticancer and antimicrobial agents (Nam et al., 2010).

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-6-10-19-13-9-8-12(21-7-2)11-14(13)22-16(19)18-15(20)17(3,4)5/h6,8-9,11H,1,7,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJVSOJZRZQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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